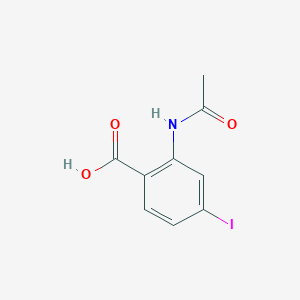

2-Acetamido-4-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-4-iodobenzoic acid is a useful research compound. Its molecular formula is C9H8INO3 and its molecular weight is 305.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Drug Development

2-Acetamido-4-iodobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, modifications of the compound have been explored to enhance selectivity towards cyclooxygenase-2 (COX-2) receptors, which are implicated in inflammatory processes. Studies have shown that derivatives exhibit improved bioavailability and binding affinity, indicating a promising avenue for pain management therapies .

1.2. Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For example, compounds synthesized from this structure were tested against various cancer cell lines, demonstrating significant inhibition rates against leukemia and renal cancer cells . The structural modifications aimed at enhancing cytotoxicity highlight the compound's relevance in cancer therapeutics.

Agricultural Chemistry

2.1. Agricultural Chemicals

The compound is also noted for its applications in agriculture as a potential herbicide or pesticide intermediate. Its iodinated structure can contribute to the development of agrochemicals with enhanced efficacy against pests and weeds, thereby improving crop yields . The synthesis methods for producing this compound highlight its utility as a precursor for creating various functional agricultural chemicals.

Biochemical Research

3.1. Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms, particularly concerning acetylcholinesterase (AChE). Compounds derived from this structure have shown promising inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The binding interactions and stability of these compounds were elucidated through molecular docking studies, underscoring their therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves iodination reactions where 2-aminobenzoic acid is treated with iodine in the presence of solvents like acetic acid . The process has been optimized to yield high purity products efficiently, which is crucial for its application in pharmaceutical formulations.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Güzel-Akdemir & Demir-Yazıcı (2021) | Synthesized derivatives showed significant anticancer activity against multiple cell lines | Cancer therapeutics |

| In Silico Studies | Enhanced binding affinity to COX-2 receptors compared to traditional NSAIDs | Pain management |

| Agricultural Studies | Potential use as an intermediate for developing effective agrochemicals | Crop protection |

Análisis De Reacciones Químicas

Halogen Bonding Interactions

The iodine atom participates in directional halogen bonding (I⋯N), a critical feature in supramolecular assembly. In crystal engineering studies:

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Structural Role |

|---|---|---|---|

| I⋯N (pyridyl) | 2.941 | 170.7 | 1D chain formation |

| I⋯N (pyridyl) | 3.004 | 178 | Ribbon assembly |

These interactions enable the formation of extended architectures, such as wave-like 2D patterns stabilized by secondary N–H⋯O hydrogen bonds (2.855 Å) .

Hydrogen Bonding Networks

The carboxylic acid and acetamido groups drive hydrogen-bonded dimerization:

| Interaction | Bond Length (Å) | Synthon Type |

|---|---|---|

| O–H(carboxylic)⋯N(pyrimidine) | 2.560–2.589 | Acid-pyrimidine dimer |

| N–H(amide)⋯O(carboxylic) | 2.818–3.035 | Amide-carboxylic pairing |

These interactions form four-component supermolecules and stabilize crystal lattices even with competing solvent molecules (e.g., toluene) .

Electrophilic Aromatic Substitution (EAS)

The iodine substituent exerts a strong electron-withdrawing effect (-I), directing EAS to specific positions:

-

Meta-directing influence : Iodine deactivates the aromatic ring, favoring substitution at positions less hindered by the acetamido group.

-

Competitive effects : The acetamido group’s electron-donating nature (+R) may counteract iodine’s deactivation, creating regioselectivity challenges.

Experimental data on nitration or sulfonation remains sparse, but analogous 4-iodobenzoic acid derivatives show predictable reactivity in halogenated aromatic systems .

Nucleophilic Displacement of Iodine

The C–I bond’s moderate strength (~55 kcal/mol) permits nucleophilic substitution under controlled conditions:

-

Suzuki-Miyaura coupling : Likely feasible with Pd catalysts, as seen in 2-iodobenzoic acid derivatives used for biaryl synthesis .

-

Ultrasound-assisted reactions : Not directly reported but inferred from iodobenzoic acid analogs achieving 85–92% yields in cross-couplings .

Oxidative Transformations

The acetamido group undergoes hydrolysis under acidic/basic conditions:

-

Acid-catalyzed hydrolysis : Produces 4-iodoanthranilic acid derivatives, though kinetic data specific to this compound is unreported.

-

Oxidative cleavage : Hydrogen peroxide in acetic acid mediates iodination in related systems (e.g., 2-aminobenzoic acid → 2-amino-5-iodobenzoic acid with 91% yield at 50°C) .

Thermal Stability

The compound demonstrates stability up to 233°C, enabling high-temperature reactions without decomposition. This property is advantageous for:

Comparative Reactivity in Solvent Systems

Reaction efficiency depends on solvent choice:

| Solvent | Role in Iodination | Yield Optimization |

|---|---|---|

| Acetic acid | Dissolves substrate, stabilizes intermediates | 85–91% |

| Acetic acid/H₂O (4:1) | Prevents precipitation | 72–78% |

Excess water (>4 parts per acetic acid) reduces solubility and reaction rates .

Impact of Oxidizing Agents

Hydrogen peroxide critically influences iodination efficiency:

| [H₂O₂]/[I₂] Ratio | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1.0 | 20 | 62 | 88 |

| 2.0 | 50 | 98 | 93 |

| 5.0 | 20 | 95 | 64 |

Optimal ratios (1–4) balance iodine consumption and product selectivity .

This compound’s dual functionality (iodine + acetamido) positions it as a versatile intermediate in pharmaceutical crystallography, organocatalysis, and materials science. Further studies on its cross-coupling behavior and metabolic pathways are warranted to expand its synthetic utility.

Propiedades

Fórmula molecular |

C9H8INO3 |

|---|---|

Peso molecular |

305.07 g/mol |

Nombre IUPAC |

2-acetamido-4-iodobenzoic acid |

InChI |

InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

Clave InChI |

RCQMWDICUYFCQC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C=CC(=C1)I)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.